N-benzyl-2-bromo-5-fluorobenzamide
Description
Evolution of Benzamide (B126) Scaffolds as Privileged Structures in Drug Discovery
Benzamide and its derivatives are widely recognized as "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a fertile ground for the development of new drugs. The benzamide core can be found in a diverse array of therapeutic agents, including antiemetics, antipsychotics, and anti-cancer drugs. Its ability to form key hydrogen bonds and participate in various intermolecular interactions underpins its success as a versatile pharmacophore.
The N-benzylbenzamide scaffold, in particular, has garnered significant attention. Researchers have successfully designed N-benzylbenzamide derivatives as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), targets relevant to metabolic syndrome. acs.orgresearchgate.net This highlights the potential of this merged scaffold to address complex diseases through multi-target engagement. Furthermore, novel N-benzylbenzamide derivatives have been developed as potent tubulin polymerization inhibitors with significant antitumor activities. nih.gov
Strategic Integration of Halogen Substituents in Bioactive Benzamide Analogues
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into a drug candidate is a widely used strategy in medicinal chemistry to fine-tune its properties. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.
The presence of a bromine atom, as seen in N-benzyl-2-bromo-5-fluorobenzamide, can introduce significant steric bulk and enhance binding through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor interactions. The fluorine atom, on the other hand, is often used to block metabolic oxidation at that position and can alter the electronic properties of the aromatic ring, potentially improving oral bioavailability and tissue penetration. The precursor, 2-bromo-5-fluorobenzonitrile, is noted for its utility in synthesizing quinazolines for antitumor and anti-inflammatory applications, underscoring the value of this specific halogenation pattern. ossila.com
Current Research Landscape Pertaining to this compound and Structurally Related Benzamides
While this compound is commercially available as a research chemical, dedicated studies on its synthesis and biological activity are not extensively documented in publicly available literature. scbt.comsynquestlabs.com This suggests that it may be a relatively new or underexplored compound, or it may serve as a key intermediate in the synthesis of more complex molecules.
However, the research landscape for structurally related compounds is vibrant. Studies on N-substituted benzamide derivatives have identified promising candidates for cancer therapy, acting as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net For instance, research has shown that modifications to the N-substituent of the benzamide scaffold can lead to compounds with potent anti-proliferative activities against various cancer cell lines. nih.gov In a similar vein, N-benzyl substitution on other scaffolds, such as in 1-benzyl-5-bromoindolin-2-ones, has led to the discovery of novel anticancer agents. nih.govmdpi.com The investigation of N-benzyl substituted phenethylamines as 5-HT2A/2C partial agonists also highlights the impact of substitutions on the N-benzyl group on receptor affinity and activity. nih.gov
Given the known activities of the N-benzylbenzamide scaffold and the strategic placement of bromo and fluoro substituents, this compound represents a compound of significant interest for future research. Its potential as an anticancer agent, a modulator of metabolic pathways, or a central nervous system active compound warrants further investigation. The synthesis of related 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles has yielded compounds with broad-spectrum antimicrobial and significant antifungal activity, suggesting another possible avenue of exploration for this compound. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-bromo-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c15-13-7-6-11(16)8-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCODIJJLWFIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429339 | |
| Record name | N-benzyl-2-bromo-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-18-7 | |
| Record name | 2-Bromo-5-fluoro-N-(phenylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-benzyl-2-bromo-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzyl 2 Bromo 5 Fluorobenzamide and Structural Analogues
Established Synthetic Routes for Benzamide (B126) Core Structures
The synthesis of the benzamide core is a fundamental process in organic chemistry, with several well-established methods for its construction. These routes primarily involve the formation of an amide bond between a carboxylic acid and an amine, as well as the synthesis of the required precursor molecules.
Amide Bond Formation Strategies: Coupling Reagents and Reaction Conditions
The formation of the amide bond in benzamide synthesis is a critical step, often facilitated by coupling reagents that activate the carboxylic acid. A common approach involves the reaction of a carboxylic acid with an amine in the presence of a coupling agent and a base. For instance, the synthesis of N-benzyl-2-bromo-5-fluorobenzamide can be achieved by reacting 2-bromo-5-fluorobenzoic acid with benzylamine (B48309). This reaction typically utilizes coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.
Alternative coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents are known for their high efficiency and are often used in solid-phase peptide synthesis, a technique also applicable to the synthesis of benzamide libraries. The choice of coupling reagent and reaction conditions can be influenced by the specific substrates and the desired scale of the reaction.
| Coupling Reagent | Additive | Solvent | Temperature |
| DCC | HOBt | DCM | Room Temp |
| EDC | HOBt | DMF | Room Temp |
| PyBOP | - | DMF | Room Temp |
| HBTU | - | DMF | Room Temp |
Precursor Synthesis: Halogenated Benzoic Acids and Benzylamines
The synthesis of the necessary precursors, namely halogenated benzoic acids and benzylamines, is a crucial prerequisite for the final amide bond formation. 2-Bromo-5-fluorobenzoic acid can be prepared from commercially available starting materials such as 2-bromo-5-fluorotoluene (B1266450) through oxidation. Another route involves the diazotization of 2-amino-5-fluorobenzoic acid followed by a Sandmeyer reaction to introduce the bromine atom.
Benzylamine and its derivatives can be synthesized through various methods. One common method is the reductive amination of benzaldehyde (B42025) with ammonia (B1221849) or an appropriate amine. Alternatively, benzylamines can be obtained through the reduction of benzonitriles or by the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) with a benzyl (B1604629) halide followed by hydrolysis.
Specific Synthetic Approaches to this compound
Beyond the general strategies for benzamide synthesis, several specific methods can be employed to synthesize this compound and its analogs.
Condensation Reactions Utilizing Substituted Benzoyl Chlorides
A highly efficient method for the synthesis of this compound involves the use of a more reactive carboxylic acid derivative, the benzoyl chloride. In this approach, 2-bromo-5-fluorobenzoic acid is first converted to its corresponding acyl chloride, 2-bromo-5-fluorobenzoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with benzylamine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct, leading to the formation of the desired amide. This method is often preferred for its high yields and relatively fast reaction times.
Nucleophilic Substitution Reactions in Fluorinated Benzamide Synthesis
Nucleophilic aromatic substitution (SNAr) reactions can be a powerful tool in the synthesis of fluorinated benzamides. While not a direct method for the final amide bond formation in this specific case, it is highly relevant for the synthesis of fluorinated precursors. For example, a difluorinated benzoic acid derivative could undergo selective nucleophilic substitution of one fluorine atom by a bromide nucleophile to generate a bromo-fluoro-benzoic acid intermediate. The position of the fluorine and other substituents on the aromatic ring significantly influences the feasibility and regioselectivity of such reactions.
Advanced Synthetic Techniques and Process Optimization
Modern synthetic chemistry emphasizes the development of efficient, rapid, and environmentally benign methods. For the synthesis of this compound and its structural analogs, which are primarily ortho-halobenzamides, several advanced techniques have been explored.
Microwave-Assisted Synthesis for O-halobenzamides
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.comnih.gov This technique has been successfully applied to the synthesis of amides, including o-halobenzamides.
The direct amidation of carboxylic acids and amines under microwave irradiation offers a significant improvement over traditional methods. rsc.org For instance, the reaction of a carboxylic acid with an amine can be achieved in a solvent-free environment, which aligns with the principles of green chemistry. nih.govnih.gov The use of microwave heating can dramatically reduce reaction times from hours to mere minutes. tandfonline.com In some cases, a catalyst such as ceric ammonium (B1175870) nitrate (B79036) (CAN) may be employed to facilitate the reaction, though many microwave-assisted amidations can proceed efficiently without a catalyst. nih.gov The efficiency of microwave heating stems from its ability to directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com
Research has demonstrated the broad applicability of this method for various aliphatic and aromatic acids and amines. rsc.org For example, the synthesis of N-phenylbenzamide has been achieved with high yields under microwave irradiation. researchgate.net While most examples involve primary amines, the methodology is also applicable to secondary amines. nih.govnih.gov The simplicity of product isolation and the reduction of waste make microwave-assisted synthesis a highly attractive and green protocol for the formation of amide bonds. nih.govnih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | 8-12 minutes tandfonline.com |
| Solvent | Often requires a solvent | Can be solvent-free nih.govnih.govtandfonline.com |
| Catalyst | Often required | Can be catalyst-free tandfonline.com |
| Yield | Variable | Often quantitative tandfonline.com |
| Energy Efficiency | Lower | Higher youtube.com |
Green Chemistry Approaches for Amide Synthesis (e.g., Nitrile Hydrolysis)
In line with the principles of green chemistry, the development of sustainable methods for amide synthesis is of paramount importance. One such approach is the hydrolysis of nitriles, which offers an atom-economical route to amides. researchgate.net
Traditionally, nitrile hydrolysis requires harsh conditions, such as strong acids or bases, which can lead to the formation of unwanted byproducts and significant waste. journals.co.za However, recent advancements have focused on milder and more selective methods. Biocatalysis, using enzymes like nitrilases or nitrile hydratases, presents a highly chemo-, regio-, and enantioselective alternative. journals.co.za These enzymatic reactions occur in aqueous solutions under mild conditions, reducing environmental impact and improving safety. journals.co.za
Another green approach involves the use of alternative reaction media. For example, the hydrolysis of nitriles to amides has been successfully demonstrated in a water extract of pomelo peel ash (WEPPA), eliminating the need for external transition metals, bases, or organic solvents. mdpi.comnih.gov This method is not only environmentally friendly but also practical for large-scale synthesis. mdpi.com The use of non-toxic and readily available solvents like ethanol (B145695) in combination with ultrasound has also been explored for the partial hydrolysis of nitriles to amides. semanticscholar.org
The hydration of nitriles can also be achieved using transition metal catalysts under mild conditions. orgsyn.org These catalytic systems offer high activity and selectivity, tolerating a variety of functional groups that would be susceptible to degradation under traditional hydrolytic methods. orgsyn.org
Analytical Techniques for Structural Elucidation of Synthesized Compounds
The unambiguous determination of the chemical structure of newly synthesized compounds like this compound is crucial. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule. nih.gov In substituted benzamides, the chemical shifts of the aromatic protons and carbons are influenced by the nature and position of the substituents. tandfonline.comjournals.co.za For this compound, ¹H NMR would show distinct signals for the benzyl protons and the protons on the fluorinated aromatic ring. The coupling patterns would provide information about the relative positions of the substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. japsonline.com In this compound, characteristic absorption bands would be observed for the N-H stretching and bending vibrations, the C=O (amide I) stretching vibration, and C-N stretching vibrations. The position of the C=O stretching band can provide insights into hydrogen bonding within the crystal structure. tandfonline.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. nih.govnist.gov For a compound containing bromine, the mass spectrum will show a characteristic M+2 peak due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio. libretexts.orglibretexts.org This isotopic signature is a clear indicator of the presence of a bromine atom in the molecule.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for benzyl CH₂, aromatic protons on both rings, and amide N-H. |
| ¹³C NMR | Signals for all unique carbon atoms, including the carbonyl carbon. |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch), C-Br, and C-F stretches. |
| Mass Spec (m/z) | Molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity. |
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. researchgate.net This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov
Biological Activities and Pharmacological Efficacy Studies
Anticancer Activity Research
Despite the structural motifs present in N-benzyl-2-bromo-5-fluorobenzamide that might suggest potential biological activity, no peer-reviewed studies were found that specifically evaluate its efficacy as an anticancer agent.
In Vitro Antiproliferative Evaluation against Cancer Cell Lines (e.g., MCF-7, HepG2, PC3, A-549, T47D, HeLa)
No data is available on the half-maximal inhibitory concentration (IC₅₀) or other measures of antiproliferative activity for this compound against the specified human cancer cell lines.
Investigation of Molecular Targets and Cellular Signaling Pathways in Oncogenesis (e.g., EGFR, HER-2, protein kinases, topoisomerases, carbonic anhydrase, sirtuins, VEGFR-2, NEK4, USP13)
There are no published investigations into the molecular targets of this compound. Its potential interactions with key oncogenic proteins and signaling pathways remain uncharacterized.
Cellular Mechanisms of Action: Apoptosis Induction, Cell Cycle Modulation, and Reactive Oxygen Species (ROS) Generation
Scientific literature lacks any studies describing the cellular mechanisms by which this compound might exert cytotoxic effects, such as the induction of apoptosis, modulation of the cell cycle, or generation of reactive oxygen species.
Activity Assessment in Drug-Resistant Cancer Cell Models
No information is available regarding the evaluation of this compound in drug-resistant cancer cell models.
Antiparasitic Activity Research
Inhibitory Effects against Protozoan Parasites (e.g., Trypanosoma brucei, Plasmodium falciparum, Leishmania panamensis, Trypanosoma cruzi)
There is no published evidence to suggest that this compound has been screened for or possesses inhibitory activity against Trypanosoma brucei, Plasmodium falciparum, Leishmania panamensis, or Trypanosoma cruzi.
Evaluation of Antitubercular Activity against Mycobacterium tuberculosis Strains
Although direct antitubercular studies on this compound are not available, numerous studies have highlighted the potential of substituted benzamide (B126) and pyrimidine (B1678525) derivatives against Mycobacterium tuberculosis. For instance, a series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides were synthesized and evaluated for their in vitro antitubercular activity against M. tuberculosis H37Rv, as well as multidrug-resistant and extensively drug-resistant strains. nih.gov Among the tested compounds, some emerged as promising antitubercular agents. nih.gov
A high-throughput screening of a large compound library against M. tuberculosis identified 1311 compounds that inhibited growth by more than 90%. nih.gov Further analysis revealed several active chemotypes, including derivatives that, while not identical, share structural motifs with this compound. For example, compounds with m-chloro and m-bromo substitutions on a phenyl group (4PP-28 and 4PP-29) showed activity with MICs of 2.8 µM and 4.1 µM, respectively. nih.gov
| Compound/Derivative Class | Target Organism/Strain | Activity/Finding | Reference |
| 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides | Mycobacterium tuberculosis H37Rv, MDR-TB, XDR-TB | Promising antitubercular agents identified. | nih.gov |
| 4PP-28 (m-chloro substitution) | Mycobacterium tuberculosis | MIC of 2.8 µM. | nih.gov |
| 4PP-29 (m-bromo substitution) | Mycobacterium tuberculosis | MIC of 4.1 µM. | nih.gov |
Anti-inflammatory Activity Research
The anti-inflammatory potential of benzamide derivatives has been a significant area of investigation.
Research on the structurally similar compound, N-benzyl-4-bromobenzamide (NBBA), has provided valuable insights into the anti-inflammatory mechanisms of this class of molecules. A study demonstrated that NBBA exhibited potent anti-inflammatory activity by inhibiting the production of key inflammatory mediators, Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-induced human gingival fibroblasts. nih.gov Specifically, NBBA inhibited IL-6 production by 35.6% and PGE2 production by a significant 75.6%. nih.gov The study of a murine model of inflammation has shown a cause-and-effect relationship where increased PGE2 synthesis can induce IL-6 production, a process that may be mediated by the inducible enzyme cyclooxygenase-2 (Cox-2). nih.gov
| Compound | Inflammatory Mediator | Inhibition | Reference |
| N-benzyl-4-bromobenzamide (NBBA) | Interleukin-6 (IL-6) | 35.6% | nih.gov |
| N-benzyl-4-bromobenzamide (NBBA) | Prostaglandin E2 (PGE2) | 75.6% | nih.gov |
Human gingival fibroblasts (HGFs) are a crucial cell type in periodontal tissues and play an active role in immune reactions and inflammation. nih.govspandidos-publications.com The use of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to stimulate HGFs provides a robust in vitro model for studying periodontal inflammation. nih.govscielo.brresearchgate.netnih.gov LPS stimulation of HGFs has been shown to induce the production of various pro-inflammatory cytokines, including IL-6 and TNF-α, mimicking the inflammatory response seen in periodontal disease. spandidos-publications.comnih.gov The study on N-benzyl-4-bromobenzamide effectively utilized this model to demonstrate its anti-inflammatory properties. nih.gov
Other Biological Activities Reported for Benzamide Derivatives (e.g., antimicrobial effects)
The benzamide scaffold is a versatile pharmacophore, and its derivatives have been reported to possess a wide array of biological activities beyond those previously mentioned. Numerous studies have documented the antimicrobial, including antibacterial and antifungal, effects of various benzamide derivatives. nanobioletters.comnih.govresearchgate.net For example, some N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria. mdpi.com Additionally, substituted thiazole (B1198619) and benzothiazole (B30560) derivatives, which can be conceptually related to the benzamide core, have also been reported to have antibacterial properties. rsc.org
Structure Activity Relationship Sar Investigations
Impact of Substituents on the Benzoyl Moiety on Biological Activity
The benzoyl moiety of N-benzyl-2-bromo-5-fluorobenzamide is a key determinant of its interaction with biological targets. The nature, position, and electronic properties of substituents on this ring can significantly alter the compound's activity.
Halogens, such as the bromo and fluoro groups present in this compound, play a significant role in modulating biological activity through their electronic and steric properties. The 2-fluoro substitution on the benzamide (B126) moiety has been identified as a key feature in some series of dual-target inhibitors. For instance, in a series of N-benzyl-2-fluorobenzamide derivatives developed as EGFR/HDAC3 dual-target inhibitors, the 2-fluorobenzamide portion was found to chelate with Zn2+ in the active channel of HDAC3, indicating its direct involvement in target binding acs.org.
The interplay between the positional and electronic effects of the bromo and fluoro groups in this compound is therefore a critical aspect of its SAR. The specific arrangement of these halogens likely contributes to a unique electronic and conformational profile that is optimal for its biological target.
The introduction of alkyl, methoxy, and trifluoromethyl groups on the benzoyl moiety of N-benzylbenzamide analogs has been shown to have a pronounced effect on their biological activity. These groups can alter the lipophilicity, steric bulk, and electronic nature of the molecule.
For instance, in the development of dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, substitutions on the benzoyl ring were explored. The introduction of a trifluoromethyl group, a strong electron-withdrawing group, has been noted for its importance in the inhibitory activity of some benzamide derivatives researchgate.net. The trifluoromethyl group can also enhance metabolic stability.
Methoxy groups, being electron-donating through resonance, can also influence activity. In some series of benzamide derivatives, the presence of a methoxy group has been associated with potent biological effects. Alkyl groups, on the other hand, primarily increase lipophilicity and can engage in hydrophobic interactions within the binding pocket of a target protein. The size and position of the alkyl group are often critical, as bulky groups can cause steric hindrance, while smaller alkyl groups may optimize binding.
| Substituent | Position | General Effect on Activity | Rationale |
|---|---|---|---|
| Fluoro | ortho | Can be crucial for target binding (e.g., HDAC3) acs.org | Participates in key interactions within the active site. |
| Bromo | ortho | Contributes to the electronic profile of the molecule. | Strong electron-withdrawing effect influences binding affinity. |
| Trifluoromethyl | ortho | Often important for inhibitory activity and metabolic stability researchgate.net. | Strong electron-withdrawing nature and resistance to metabolic degradation. |
| Methoxy | para | Can contribute to potent activity in some series. | Electron-donating properties can modulate target interaction. |
| Alkyl | Variable | Increases lipophilicity and can engage in hydrophobic interactions. | Size and position are critical to avoid steric clash and optimize binding. |
Role of N-Benzyl Group Modifications in Modulating Activity
The N-benzyl group is another critical component of this compound, and modifications to this group can significantly modulate the compound's activity profile.
Halogenation of the benzyl (B1604629) ring has been investigated in various N-benzylbenzamide series. In a study of halogenated benzylamides as potential anticonvulsants, it was found that fluorination of the benzyl ring did not lead to an improvement in activity, while chlorination was detrimental nih.gov. This suggests that for anticonvulsant activity, the introduction of halogens on the benzyl moiety is not favorable.
However, in other contexts, halogenation of the benzyl ring can be beneficial. For example, in a series of N-benzylbenzamides designed as dual sEH/PPARγ modulators, an ortho-trifluoromethyl group on the benzyl ring was found to be of high importance for sEH inhibition researchgate.net. This highlights that the effect of halogenation is highly dependent on the specific biological target and the nature of the halogen substituent.
The length of the N-alkyl chain and the nature of other substituents on the benzyl group can have a profound impact on the biological activity of benzamides. In general, for many classes of compounds, an N-benzyl group is found to be optimal for activity compared to smaller alkyl groups like methyl or ethyl. This is often attributed to the ability of the benzyl group to engage in favorable π-π stacking or hydrophobic interactions within the target's binding site.
Studies on alkyl amides have shown that the length of the alkyl chain can be a critical determinant of antimicrobial activity, with a chain length of 11 to 15 carbons being most active in some cases. While this is a longer chain than a benzyl group, it underscores the principle that chain length needs to be optimized for a specific target.
Regarding the nature of other substituents on the benzyl ring, a variety of groups have been explored. For instance, in the development of N-benzyl phenethylamines as 5-HT2A/2C agonists, N-(2-methoxy)benzyl substitution was found to dramatically improve both binding affinity and functional activity mdpi.com. This indicates that the electronic and steric properties of substituents on the benzyl ring can fine-tune the interaction with the receptor.
| Modification | Example | Effect on Activity | Reference |
|---|---|---|---|
| Halogenation (Fluoro) | Fluorobenzylamides | Did not improve anticonvulsant activity. | nih.gov |
| Halogenation (Chloro) | Chlorobenzylamides | Reduced anticonvulsant activity. | nih.gov |
| Trifluoromethylation | ortho-Trifluoromethylbenzyl | Important for sEH inhibition. | researchgate.net |
| Chain Length Variation | N-alkyl vs N-benzyl | N-benzyl often superior to smaller alkyl groups. | General observation in medicinal chemistry. |
| Other Substituents | N-(2-methoxy)benzyl | Dramatically improved 5-HT2A/2C agonist activity. | mdpi.com |
Significance of the Amide Linker in Pharmacological Efficacy
The amide linker in this compound is a central feature that connects the benzoyl and benzyl moieties. The amide bond has specific geometric and hydrogen-bonding properties that are often crucial for maintaining the correct orientation of the molecule within a binding site. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.
However, the amide bond is also susceptible to enzymatic cleavage by proteases in vivo, which can lead to poor metabolic stability and limit the oral bioavailability of a drug. To address this, medicinal chemists often explore the use of amide bond bioisosteres. Bioisosteres are functional groups that have similar physicochemical properties to the original group but can offer improved metabolic stability or other desirable properties nih.gov.
Examples of amide bond bioisosteres include heterocycles like triazoles, oxadiazoles, and imidazoles. These rings can mimic the hydrogen bonding capabilities and the spatial arrangement of the amide bond while being more resistant to enzymatic degradation nih.gov. The replacement of the amide linker with such bioisosteres can therefore be a viable strategy to enhance the pharmacokinetic profile of N-benzylbenzamide analogs.
Identification of Essential Pharmacophoric Elements for Specific Biological Targets
The this compound scaffold is a key structural motif investigated for its potential as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). nih.gov These two proteins are known to synergistically contribute to the malignant progression of certain cancers, such as triple-negative breast cancer. nih.gov Structure-activity relationship (SAR) studies on a series of analogous N-benzyl-2-fluorobenzamide derivatives have identified the critical pharmacophoric elements required for this dual-target activity.
The essential pharmacophoric components can be broken down into three main regions: the N-benzyl group, the central benzamide core, and the substituted benzamide ring. Molecular modeling and inhibitory assays reveal that the molecule adopts a specific orientation to engage both targets simultaneously. The 2-halobenzamide portion of the molecule is crucial for HDAC3 inhibition, where the amide group chelates with the Zn²⁺ ion located in the active channel of the enzyme. nih.gov Concurrently, the N-benzyl group, particularly when substituted, occupies the ATP-binding pocket of EGFR, conferring the second inhibitory function. nih.gov
The SAR investigation of N-benzyl-2-fluorobenzamide derivatives, which are structurally analogous to this compound, has provided detailed insights into the effects of various substitutions. Among a series of synthesized compounds, a derivative designated as compound 38 (N-(4-fluorobenzyl)-2-fluoro-5-(piperidine-1-carboxamido)benzamide) demonstrated the most potent dual inhibitory activity. nih.gov This compound exhibited IC₅₀ values of 20.34 nM against EGFR and 1.09 μM against HDAC3. nih.gov The high potency of this derivative underscores the importance of specific substitutions on both the N-benzyl and the benzamide rings for optimizing the dual inhibitory effect.
The following interactive table summarizes the structure-activity relationship data for selected N-benzyl-2-fluorobenzamide derivatives, highlighting the impact of different substituents on their inhibitory activity against EGFR and HDAC3.
Table 1: SAR of N-benzyl-2-fluorobenzamide Derivatives Against EGFR and HDAC3
| Compound | R¹ (Benzamide Ring) | R² (N-benzyl Ring) | EGFR IC₅₀ (nM) | HDAC3 IC₅₀ (μM) |
|---|---|---|---|---|
| 11 | H | H | 50.34 | 2.07 |
| 13 | H | 4-F | 20.56 | 1.13 |
| 20 | 5-F | 4-F | 35.67 | 1.56 |
| 38 | 5-(piperidine-1-carboxamido) | 4-F | 20.34 | 1.09 |
| Chidamide | (Reference HDAC inhibitor) | | >10000 | 0.09 |
Conformational Analysis and Elucidation of Bioactive Conformations
The dual inhibitory function of the this compound scaffold is intrinsically linked to its three-dimensional conformation, which allows it to bind effectively to the distinct active sites of EGFR and HDAC3. Conformational analysis, primarily through molecular modeling and computational studies, has been instrumental in elucidating the bioactive conformation of this class of compounds. nih.gov
The following table details key aspects of the bioactive conformation derived from molecular modeling studies.
Table 2: Conformational Features for Dual EGFR/HDAC3 Inhibition
| Molecular Feature | Role in Bioactive Conformation | Target Interaction |
|---|---|---|
| 2-Halobenzamide Moiety | Acts as a zinc-binding group. | Chelates with Zn²⁺ in the active site of HDAC3. |
| N-benzyl Group | Occupies a hydrophobic pocket. | Binds to the ATP-binding pocket of EGFR. |
| Amide Linker | Provides structural rigidity and defines the spatial relationship between the two ring systems. | Orients the pharmacophoric elements for simultaneous binding. |
| Ring Substituents | Optimize binding affinity and selectivity. | Forms specific hydrogen bonds or hydrophobic interactions within the binding sites. |
Computational and in Silico Research Methodologies
Molecular Docking Simulations
Molecular docking is a cornerstone of computational drug design, used to predict how a ligand (in this case, N-benzyl-2-bromo-5-fluorobenzamide) might bind to a macromolecular target, typically a protein receptor. walshmedicalmedia.comnih.govresearchgate.net This technique involves placing the ligand into the protein's binding site in various orientations and conformations to find the best fit. walshmedicalmedia.com The process is guided by scoring functions that estimate the binding affinity. nih.govresearchgate.net
The primary goal of molecular docking is to identify the most stable binding pose of a ligand within a receptor's active site and to estimate the strength of this interaction, often expressed as a binding energy score. walshmedicalmedia.commdpi.com For benzamide (B126) derivatives, studies have shown that docking simulations can successfully predict these interactions. The process begins with obtaining the 3D structures of the ligand and the target protein, often from crystallographic data in the Protein Data Bank (PDB). walshmedicalmedia.commdpi.com
Using software like AutoDock, the ligand is then flexibly docked into the receptor's binding pocket. ukm.my The simulation generates multiple possible binding poses, which are then ranked by a scoring function. A lower binding energy score typically indicates a more stable and favorable protein-ligand complex. walshmedicalmedia.com For instance, in studies of other benzamide derivatives, docking scores have been used to rank compounds and prioritize them for further testing, with the most potent inhibitors often displaying the most favorable (i.e., most negative) binding energies. ukm.myresearchgate.net These simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com
| Compound Class | Target Protein | Observed Interactions | Example Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Benzamide Pyrazolone Derivatives | COVID-19 Main Protease (6LU7) | Hydrogen bonding, Electrostatic forces | -8.85 | walshmedicalmedia.com |
| Keto-Benzimidazoles | EGFR T790M Mutant | Hydrogen bonding, Hydrophobic interactions, Van der Waals forces | -8.4 | ukm.my |
| Benzamide Derivatives | Topoisomerase IIα | Hydrogen bonding with DNA and amino acid residues | -114.71 (Compared to Etoposide) | researchgate.net |
A significant outcome of molecular docking is the detailed visualization of the ligand-receptor complex, which allows for the identification of key amino acid residues in the protein's binding site that are crucial for molecular recognition. mdpi.com These interactions are fundamental to the ligand's affinity and specificity.
For example, docking studies on various benzamide compounds have pinpointed specific residues that form hydrogen bonds, a critical component of stable binding. In one study, the amino acid residue ASP 437 in DNA gyrase B was identified as forming a key hydrogen bond with pyridine–thiourea derivatives. mdpi.com In another analysis of compounds targeting the main protease of SARS-CoV-2, residues Q190 and Q193 were found to interact strongly with the ligand. nih.gov Similarly, simulations of inhibitors for the GlyT1 transporter identified Tyr124, Phe43, and Val120 as part of the active site interacting with bicyclo-benzamide ligands. mdpi.com Identifying these critical residues provides a roadmap for rationally designing more potent and selective inhibitors by modifying the ligand to enhance these specific interactions.
| Compound/Derivative Class | Target Protein | Key Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| 4-acrylamido-N-(pyridazin-3-yl)benzamide | SARS-CoV-2 Mpro | Q190, Q193 | nih.gov |
| Bicyclo(aryl methyl) benzamides | Dopamine Transporter (DAT) | Tyr124, Phe43, Val120, Asp46, Phe319 | mdpi.com |
| Pyridine–thiourea Derivatives | S. aureus DNA Gyrase B | SER 438, ASP 437 | mdpi.com |
| 4-[(Quinolin-4-yl)amino]benzamide Derivatives | Influenza PA-PB1 Interface | ILE621, LYS643, ASN703, GLU623, GLN408 | semanticscholar.org |
Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structures
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. bohrium.comyoutube.com It is highly effective for calculating the geometrical and electronic properties of compounds like this compound. bohrium.com DFT calculations can determine the most stable 3D conformation of a molecule (geometry optimization) and provide insights into its electronic characteristics. researchgate.netvjst.vn
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. vjst.vn A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack, which is vital for understanding potential interactions with biological targets. mdpi.comvjst.vn Studies on benzoic acid and other derivatives have successfully used DFT to correlate these calculated properties with the molecule's observed behavior. vjst.vn
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. researchgate.netyoutube.com This technique is crucial for assessing the stability of a ligand-protein complex predicted by docking. researchgate.net
Starting with the best-docked pose, an MD simulation is run under conditions that mimic the physiological environment. nih.gov The simulation tracks the trajectory of all atoms in the system, providing insights into the flexibility of the protein and the ligand and the persistence of their interactions. researchgate.netresearchgate.net Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are analyzed. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site and that the complex is stable. nih.govsemanticscholar.org MD simulations can confirm that the key interactions identified in docking, such as hydrogen bonds, are maintained over time, thus validating the docking results and providing stronger evidence of a stable binding event. nih.gov
In Silico Prediction Methods for Compound Profiling (e.g., ADMET prediction methodologies)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used for this purpose. mdpi.commdpi.comnih.gov These computational tools use a compound's structure to forecast its behavior in the body.
ADMET profiling of benzamide derivatives in various studies has involved predicting properties such as:
Absorption: Predicting human intestinal absorption and the likelihood of crossing the blood-brain barrier (BBB). mdpi.commdpi.com
Distribution: Estimating how the compound will distribute into plasma proteins. nih.gov
Metabolism: Identifying potential interactions with cytochrome P450 enzymes, which are critical for drug metabolism. mdpi.com
Excretion: Forecasting the elimination pathways of the compound.
Toxicity: Predicting potential risks like hepatotoxicity (liver toxicity), cardiotoxicity, or mutagenicity (AMES test). mdpi.comjonuns.com
These predictions are often guided by established principles like Lipinski's Rule of Five, which helps assess the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.comresearchgate.net Compounds that show a favorable ADMET profile—such as good intestinal absorption, ability to reach the target tissue, and low predicted toxicity—are prioritized for further development. mdpi.comresearchgate.net
| Compound Class | Predicted Property | Finding | Reference |
|---|---|---|---|
| Pyridine–thiourea Derivatives | Intestinal Absorption | Excellent (88-92%) | mdpi.com |
| Pyridine–thiourea Derivatives | Blood-Brain Barrier (BBB) Permeability | Good (logBBB from -0.124 to 0.033) | mdpi.com |
| Pyridine–thiourea Derivatives | Toxicity (AMES) | No predicted toxicity | mdpi.com |
| Bicyclo(aryl methyl) benzamides | CNS Penetration | High probability for active ligands | mdpi.com |
| N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives | Toxicity (Hepatotoxicity) | No predicted toxicity for most derivatives | jonuns.com |
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Analogues with Enhanced Selectivity and Potency
The rational design of new analogues of N-benzyl-2-bromo-5-fluorobenzamide is a promising strategy to enhance its biological activity, selectivity, and pharmacokinetic properties. By systematically modifying its chemical structure, researchers can explore the structure-activity relationships (SAR) to identify key features that govern its therapeutic potential.
One approach involves the modification of the substituents on the phenyl ring. The bromine and fluorine atoms can be replaced with other functional groups to modulate the electronic and steric properties of the molecule. For instance, introducing electron-donating or electron-withdrawing groups could influence the compound's binding affinity to its biological target. A study on N-(2-aminoethyl)-N-benzyloxyphenyl benzamides demonstrated that substituting the benzoyl group with a 2-trifluoromethyl or a 2-trifluoromethyl-4-fluorobenzoyl group can significantly improve potency against Trypanosoma brucei. nih.gov
Another area for modification is the N-benzyl group. Altering the substitution pattern on the benzyl (B1604629) ring or replacing it with other aryl or alkyl groups can impact the compound's interaction with its target and its metabolic stability. Research on other benzamide (B126) derivatives has shown that such modifications can lead to compounds with improved biological activities. sci-hub.se
The following table summarizes potential modifications and their expected impact on the properties of this compound analogues.
| Modification Site | Proposed Change | Potential Impact |
| 2-bromo position | Replacement with Cl, CF3, OCH3 | Altered lipophilicity and binding interactions |
| 5-fluoro position | Replacement with other halogens, alkyl groups | Modified electronic properties and metabolic stability |
| N-benzyl group | Substitution on the phenyl ring, replacement with other cyclic or acyclic groups | Enhanced target selectivity and pharmacokinetic profile |
Discovery of Novel Biological Targets and Therapeutic Applications
While the specific biological targets of this compound are not extensively documented in publicly available literature, the benzamide scaffold is present in a wide range of biologically active molecules. This suggests that this compound and its analogues could have therapeutic potential in various diseases, including cancer, infectious diseases, and inflammatory disorders. ontosight.ai
One potential target for benzamide derivatives is the enzyme family of Cytochrome P450 (CYP). For example, some benzamide derivatives have been designed as selective inhibitors of CYP1B1, an enzyme implicated in cancers related to hormonal imbalances. vensel.org Given that this compound shares the core benzamide structure, it is plausible that it or its analogues could be investigated as potential CYP inhibitors.
Another promising area is the development of anticancer agents. A study on 1-benzyl-5-bromoindolin-2-one derivatives, which share the N-benzyl and bromo-substituted aryl motifs, identified compounds with significant activity against breast and lung cancer cell lines. nih.gov These compounds were found to inhibit VEGFR-2, a key protein in angiogenesis. This suggests that this compound could be a starting point for developing new VEGFR-2 inhibitors.
The potential for this compound to act as an antimicrobial agent is also worth exploring. Many nitrogen-containing heterocyclic compounds have demonstrated antibacterial and antifungal properties. nih.gov
Advancements in Scalable and Sustainable Synthetic Strategies
The development of efficient, scalable, and sustainable synthetic methods for this compound is crucial for its future development and potential commercialization. The classical synthesis of benzamides often involves the reaction of a carboxylic acid (or its activated derivative like an acyl chloride) with an amine.
For this compound, this would typically involve the reaction of 2-bromo-5-fluorobenzoyl chloride with benzylamine (B48309). While effective, this method can generate hazardous byproducts. Modern synthetic chemistry offers several greener alternatives. For instance, catalytic methods that directly couple carboxylic acids and amines without the need for stoichiometric activating agents are being developed.
Furthermore, the synthesis of the precursor, 2-bromo-5-fluorobenzoic acid, can also be optimized. Cross-coupling reactions, such as the Chan-Lam coupling, which involves the N-arylation of amines with boronic acids catalyzed by copper, could be explored for the synthesis of this compound and its analogues. mdpi.com These methods often proceed under milder conditions and with higher atom economy.
The table below outlines a comparison between a traditional and a potential green synthetic approach.
| Synthetic Step | Traditional Method | Potential Green Alternative |
| Amide bond formation | 2-bromo-5-fluorobenzoyl chloride + benzylamine | Catalytic amidation of 2-bromo-5-fluorobenzoic acid with benzylamine |
| Catalyst | None (or a base like pyridine) | Biocatalysts or transition metal catalysts |
| Solvent | Chlorinated solvents (e.g., dichloromethane) | Greener solvents (e.g., 2-methyltetrahydrofuran) or solvent-free conditions |
| Byproducts | HCl, stoichiometric base hydrochloride | Water |
Integration of High-Throughput Screening with Advanced Computational Modeling in Drug Discovery Programs
The integration of high-throughput screening (HTS) and advanced computational modeling can significantly accelerate the discovery and optimization of drug candidates based on the this compound scaffold. bmglabtech.comnih.gov
HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target. bmglabtech.com A library of analogues of this compound could be synthesized and screened to identify initial "hits" with desired biological activity. sbpdiscovery.orgaxxam.com This approach can quickly provide valuable SAR data to guide further optimization.
Computational modeling, including techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, can complement HTS. nih.gov Molecular docking can predict the binding mode of this compound and its analogues to a potential target protein, helping to rationalize the SAR data obtained from HTS. nih.gov QSAR models can be developed to predict the biological activity of new, unsynthesized analogues, allowing for the prioritization of compounds for synthesis and testing.
A typical workflow integrating these technologies would involve:
Virtual Screening: Computationally docking a virtual library of this compound analogues into the active site of a target protein.
HTS of a focused library: Synthesizing and screening a smaller, more focused library of compounds based on the virtual screening results.
SAR analysis and QSAR modeling: Using the HTS data to build a QSAR model.
Iterative optimization: Using the QSAR model to design new analogues with improved predicted activity, followed by synthesis and biological testing.
This integrated approach has the potential to streamline the drug discovery process, reducing the time and cost associated with identifying a clinical candidate.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-benzyl-2-bromo-5-fluorobenzamide?
- Methodology :
- Step 1 : Start with 2-bromo-5-fluorobenzoic acid as the precursor. Activate the carboxylic acid using coupling agents like HATU or EDCI in the presence of DMF to form the amide bond with benzylamine .
- Step 2 : Purify the product via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and confirm purity using TLC monitoring .
- Alternative Route : Use palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to introduce the benzyl group, though this requires pre-functionalized intermediates .
- Key Considerations : Optimize reaction time and temperature to minimize dehalogenation side reactions.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : Use - and -NMR to confirm the benzyl group (δ ~4.5 ppm for CH) and aromatic substituents. Fluorine coupling in -NMR can resolve positional ambiguity .
- IR : Identify amide C=O stretching (~1650–1680 cm) and C-Br vibrations (~500–600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 352.0) .
Q. What safety precautions are critical when handling this compound?
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust (S22) and skin contact (S24/25) .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent degradation .
Advanced Research Questions
Q. How can computational tools enhance synthetic route planning for this compound?
- Retrosynthetic Analysis : AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes by analyzing reaction databases. For example, prioritizing amide bond formation over halogenation steps reduces side products .
- Precursor Scoring : Evaluate brominated intermediates (e.g., 2-bromo-5-fluorobenzoic acid) for reactivity using heuristic models .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Case Study : If NMR signals overlap (e.g., aromatic protons), use 2D NMR (COSY, HSQC) or compare with NIST reference spectra .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation, though crystallization may require slow evaporation in dichloromethane/hexane .
Q. How can palladium-catalyzed reactions be optimized for introducing the benzyl group?
- Parameters :
- Catalyst : Pd(OAc) with SPhos ligand improves coupling efficiency .
- Solvent : Use toluene/EtOH (3:1) at 80°C for 12 hours.
- Monitoring : Track reaction progress via LC-MS to detect intermediates.
Q. What are the potential applications of this compound in drug discovery?
- Pharmacophore Design : The bromine and fluorine substituents enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Proteolysis-Targeting Chimeras (PROTACs) : The benzamide core serves as a linker for E3 ligase recruitment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
